molecular formula C16H13NO2 B12897270 5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- CAS No. 60050-57-9

5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)-

Cat. No.: B12897270
CAS No.: 60050-57-9
M. Wt: 251.28 g/mol
InChI Key: CJGCTZPHUXFSCP-UHFFFAOYSA-N
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Description

5(4H)-Oxazolones are heterocyclic compounds characterized by a five-membered ring containing oxygen and nitrogen atoms. The compound 5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- features a phenyl group at position 4 and a benzyl (phenylmethyl) group at position 2. This substitution pattern significantly influences its chemical reactivity and biological activity. Oxazolones are versatile intermediates in organic synthesis, enabling the preparation of amino acids, amides, dyes, and pharmaceuticals due to their electrophilic carbon at position 5, which undergoes nucleophilic attack .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60050-57-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-benzyl-4-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C16H13NO2/c18-16-15(13-9-5-2-6-10-13)17-14(19-16)11-12-7-3-1-4-8-12/h1-10,15H,11H2

InChI Key

CJGCTZPHUXFSCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with benzoyl chloride to form N-benzylbenzamide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of 2-Benzyl-4-phenyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the carbonyl carbon or adjacent positions, leading to ring cleavage and formation of substituted amides or esters.

Reaction with Amines

Secondary amines (e.g., morpholine, piperazine) cleave the oxazolone ring via nucleophilic attack, yielding benzamide derivatives. For example:

  • Conditions : Microwave irradiation (100°C, 15 min) in acetic anhydride .

  • Product : Substituted benzamides (e.g., 3c , 4a–4e ) with yields up to 94% .

  • Mechanism : The amine attacks the carbonyl carbon, opening the ring and forming an intermediate that rearranges to the final benzamide.

Alcoholysis

Methanol reacts with the oxazolone in the presence of mercury(II) acetate:

  • Conditions : Reflux in methanol (70°C, 3–4 h) with Hg(OAc)₂ (1.0 equiv) .

  • Product : Methyl N-benzoylamino-3-arylacrylates (e.g., 2a–d ) with stereochemical retention (Z-configuration preserved) .

  • Yield : Up to 98% for analogous systems .

Reactivity with Mercury(II) Acetate

Hg(OAc)₂ facilitates ring-opening without metallation, contrary to its typical Lewis acid behavior:

  • Pathway : Cleavage of the oxazolone ring via alcoholysis, retaining the double-bond configuration (Figure 1) .

  • Key Observation : No Hg-containing intermediates detected; reaction proceeds through non-metallated pathways .

Palladium-Mediated Reactions

Orthopalladation occurs via C–H bond activation, influenced by substituent positioning:

C–H Activation on the Aromatic Ring

  • Conditions : Reaction with Pd(OAc)₂ in trifluoroacetic acid (70°C) .

  • Product : Dinuclear Pd complexes (e.g., 2a–b ) with C^N- or N^N^C-chelation modes .

  • Stereochemical Impact : Locks the hula-twist deactivation pathway but does not enhance fluorescence .

Heterocycle-Specific Reactivity

  • Thiazole-Substituted Analogs : Pd binds to the thiazole ring (C4–H activation) or the 2-phenyl group (C2–H activation), depending on substitution patterns .

Triazines and Oxadiazoles

  • Reagents : Hydrazine, nitriles, or thioureas .

  • Product : 1,3,5-Triazine or 1,3,4-oxadiazole derivatives via cyclocondensation .

  • Example : Reaction with hydrazine yields triazines with potential antimicrobial activity .

Imidazole Derivatives

  • Conditions : Reaction with amidines or guanidines .

  • Product : Substituted imidazoles through ring-expansion pathways .

Anti-Lipid Peroxidation and Enzyme Inhibition

Biological activity of derivatives highlights synthetic utility:

  • Lipid Peroxidation Inhibition : Oxazolones 2a and 2c show ~86.5% inhibition .

  • Lipoxygenase (LOX) Inhibition : Benzamide 4c exhibits IC₅₀ = 41 μM .

Table 1: Key Reactions and Yields

Reaction TypeConditionsProductYieldReference
Alcoholysis with Hg(OAc)₂MeOH, 70°C, 3–4 hMethyl N-benzoylamino acrylates98%
Amine Nucleophilic AttackMicrowave, 100°C, 15 minSubstituted benzamides94%
Pd-Mediated C–H ActivationPd(OAc)₂, CF₃COOH, 70°COrthopalladated complexesN/A

Table 2: Biological Activity of Derivatives

CompoundBiological ActivityIC₅₀/InhibitionReference
2a Anti-lipid peroxidation86.5%
4c Lipoxygenase inhibition41 μM
3c Trypsin-induced proteolysis72%

Scientific Research Applications

Synthesis and Reactivity

5(4H)-Oxazolone can be synthesized through various methods, including the Erlenmeyer–Plochl reaction, which allows for the introduction of substituents on the oxazolone ring. The reactivity of this compound is notable in nucleophilic attacks at the carbon atom at position 5 of the oxazolone ring, leading to diverse derivatives that can be further functionalized for specific applications.

Table 1: Synthetic Methods for 5(4H)-Oxazolone Derivatives

MethodDescriptionYield (%)
Erlenmeyer–Plochl ReactionCondensation of glycine with benzoyl chlorideUp to 94%
Microwave IrradiationRapid synthesis with good yields in environmentally friendly conditionsVaries
Alcoholysis with Mercury(II) AcetateCleavage of the oxazolone ring to form N-acylamino acidsHigh yield

Biological Activities

Research indicates that 5(4H)-oxazolones exhibit a wide range of biological activities, making them valuable in drug discovery. Notable activities include:

  • Anti-inflammatory : Compounds derived from 5(4H)-oxazolone show significant inhibition of lipoxygenase and cyclooxygenase enzymes, which are crucial in inflammatory processes.
  • Analgesic : Certain derivatives have demonstrated effectiveness in pain relief.
  • Antimicrobial : The oxazolone framework contributes to the antibacterial properties observed in several synthesized compounds.

Case Study: Anti-inflammatory Activity

In a study examining anti-inflammatory properties, derivatives such as bisbenzamide exhibited potent inhibition against lipoxygenase with an IC50 value of 41 μM. The structure-activity relationship (SAR) studies highlighted that modifications on the phenyl group significantly influenced biological efficacy.

Applications in Drug Development

The versatility of 5(4H)-oxazolones extends into pharmaceutical applications:

  • Drug Design : The oxazolone structure serves as a scaffold for designing new analgesics and anti-inflammatory agents.
  • Prodrugs : Certain derivatives are utilized as prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
  • Bioconjugation : The reactive sites on the oxazolone ring allow for bioconjugation strategies in targeted drug delivery systems.

Table 2: Applications in Drug Development

Application TypeDescriptionExamples
Drug DesignScaffold for new drug candidatesAnalgesics, anti-inflammatory drugs
ProdrugsMetabolically activated compoundsVarious oxazolone derivatives
BioconjugationTargeted delivery systemsConjugates with antibodies or peptides

Future Perspectives

The ongoing research into the applications of 5(4H)-oxazolones suggests promising avenues for further exploration:

  • Optimization of Biological Activity : Continued SAR studies can lead to more potent derivatives with fewer side effects.
  • Novel Synthesis Techniques : Development of greener synthesis methods could enhance the efficiency and sustainability of producing these compounds.
  • Expanded Therapeutic Uses : Investigating additional biological activities may reveal new therapeutic applications beyond those currently known.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

Substituents profoundly impact solubility, melting points, and spectral properties. For instance:

  • 4-Benzylidene-2-phenyl-5(4H)-oxazolone (CAS 15732-43-1) has a molecular weight of 265.28 g/mol and exhibits a planar structure conducive to fluorescence .
  • 4-[(2,3-Dimethoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone (CAS 43087-79-2) has a molecular weight of 309.32 g/mol, with methoxy groups increasing polarity and solubility in polar solvents .
  • The target compound’s benzyl group may enhance lipophilicity compared to phenyl or methoxy derivatives, affecting its partitioning in biological systems.

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Spectral Features
4-Benzylidene-2-phenyl-5(4H)-oxazolone 265.28 3.2 IR: 1720 cm⁻¹ (C=O), ¹H-NMR: δ 7.2–8.1 (aromatic)
4-(2-Naphthalenylmethylene)-2-phenyl-5(4H)-oxazolone 299.33 4.1 UV-Vis: λ_max = 350 nm (naphthyl conjugation)
Target Compound 281.33 (estimated) 3.8 Expected similar carbonyl IR, distinct benzyl ¹H-NMR signals

Biological Activity

5(4H)-Oxazolone derivatives, particularly 4-phenyl-2-(phenylmethyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific oxazolone derivative based on various studies and findings.

Chemical Structure

The chemical structure of 5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- can be represented as follows:

C16H15NO\text{C}_{16}\text{H}_{15}\text{N}\text{O}

This structure features a five-membered oxazolone ring with substituents that contribute to its biological activity.

1. Antioxidant Activity

Research indicates that oxazolone derivatives exhibit significant antioxidant properties. For instance, compounds derived from oxazolones demonstrated an average inhibition of lipid peroxidation by approximately 86.5% in vitro. Specifically, derivatives such as 2a and 2c were noted for their strong inhibition against lipid peroxidation, while the bisbenzamide derivative 4c showed the highest lipoxygenase inhibition with an IC50 value of 41 μM .

CompoundLipid Peroxidation Inhibition (%)IC50 (μM)
2a91-
2c91-
4c-41

2. Analgesic Activity

The analgesic potential of oxazolones has been evaluated through various pharmacological tests. In a study involving the writhing test and hot plate test, several new synthesized compounds demonstrated significant analgesic effects. The most active compound in this context was found to contain a methoxy group, indicating structural modifications can enhance pain relief properties .

3. Anti-inflammatory Activity

Oxazolones have also been studied for their anti-inflammatory effects. A notable study indicated that certain derivatives exhibited better inhibition of the COX-2 enzyme compared to standard anti-inflammatory drugs like celecoxib. Some derivatives achieved IC50 values as low as 0.019 μM , showcasing their potency .

CompoundCOX-2 Inhibition (IC50 μM)
4-hydroxy-benzylidene0.024
4-N,N-dimethylaminobenzylidene0.019
Celecoxib0.050

4. Antimicrobial Activity

The antimicrobial properties of oxazolones have been documented, with studies showing effectiveness against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

5. Anticancer Potential

Recent predictive analyses suggest that oxazolone derivatives may inhibit oncological protein kinases, indicating a potential role in cancer therapy. Compounds lacking halogen substituents showed lower toxicity and were identified as promising candidates for further anticancer investigations .

Case Studies

  • Toxicity Assessment : In toxicity studies on Daphnia magna and yeast cells, halogen-free oxazolones exhibited lower toxicity levels compared to their halogenated counterparts, highlighting their safety profile for potential therapeutic applications .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities of oxazolone derivatives against targets involved in inflammation and pain pathways, such as TRPV1 and COX isoforms .

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